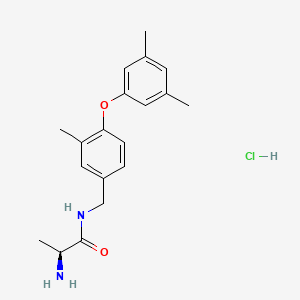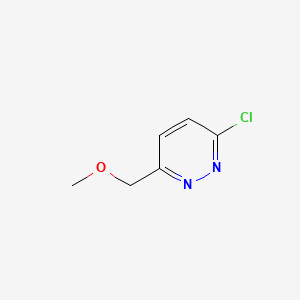
3-Chloro-6-(methoxymethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-6-(methoxymethyl)pyridazine” is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . This compound is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-(methoxymethyl)pyridazine” can be represented by the InChI key XBJLKXOOHLLTPG-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-6-(methoxymethyl)pyridazine” include a molecular weight of 144.56 g/mol and a molecular formula of C5H5ClN2O . More specific properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .Scientific Research Applications
Antifungal Applications
3-Chloro-6-(methoxymethyl)pyridazine: derivatives have been synthesized and tested for their antifungal properties. These compounds have shown efficacy against various fungal pathogens, which could lead to the development of new antifungal agents. The introduction of specific substituents can enhance these properties, making them valuable in agricultural science as plant protection agents .
Antimicrobial Activity
The pyridazine ring, a core structure in 3-Chloro-6-(methoxymethyl)pyridazine , is known to exhibit a wide range of biological activities, including antimicrobial effects. This makes it a potential candidate for the development of new antimicrobial drugs that could be effective against resistant strains of bacteria .
Anticancer Research
Pyridazine derivatives are being explored for their potential use in anticancer therapy. The ability to modify the pyridazine core structure allows for the creation of compounds that could interact with specific cancer targets, offering a pathway for the development of novel anticancer drugs .
Cardiovascular Drug Development
Some pyridazine derivatives have shown promise as cardiovascular drugs due to their vasodilator and inotropic properties. Research into 3-Chloro-6-(methoxymethyl)pyridazine could lead to the synthesis of compounds with enhanced potency for treating cardiovascular diseases .
Agrochemical Applications
The pyridazine scaffold is utilized in the synthesis of agrochemicals, including herbicides and insecticides3-Chloro-6-(methoxymethyl)pyridazine could serve as a precursor or an active ingredient in the development of new agrochemicals that are more effective and environmentally friendly .
Neuropharmacological Agents
Research into pyridazine derivatives includes their use as neuropharmacological agents. These compounds could potentially treat a variety of neurological disorders, such as depression, anxiety, and epilepsy, by targeting specific neurotransmitter systems .
Anti-Inflammatory and Analgesic Properties
The pyridazine ring is also associated with anti-inflammatory and analgesic properties. Derivatives of 3-Chloro-6-(methoxymethyl)pyridazine could be synthesized to create new medications that offer relief from pain and inflammation without the side effects of current drugs .
Antihypertensive Effects
Lastly, the modification of the pyridazine core has led to the development of compounds with antihypertensive effects. This opens up possibilities for 3-Chloro-6-(methoxymethyl)pyridazine to be used in the synthesis of new blood pressure-lowering medications .
properties
IUPAC Name |
3-chloro-6-(methoxymethyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-6(7)9-8-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWSQYLUWCKZJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693751 |
Source


|
| Record name | 3-Chloro-6-(methoxymethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(methoxymethyl)pyridazine | |
CAS RN |
1289385-57-4 |
Source


|
| Record name | Pyridazine, 3-chloro-6-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(methoxymethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




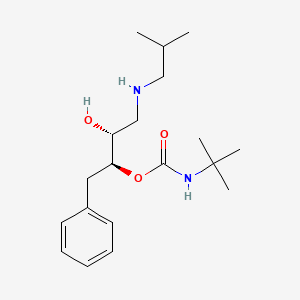
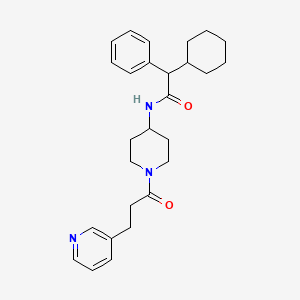

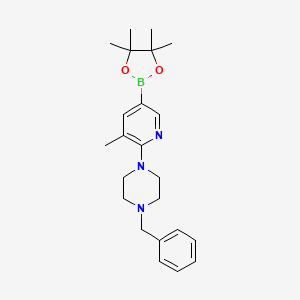

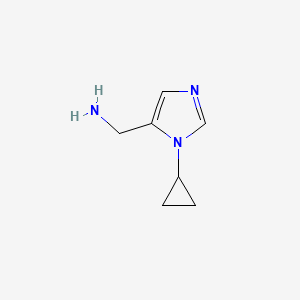
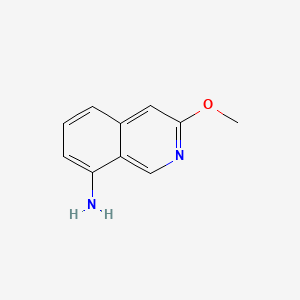
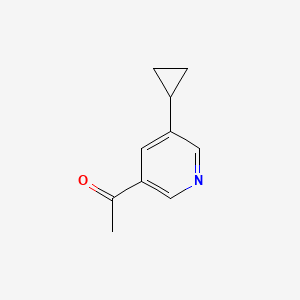
![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)
